molecular formula C7H4FN3O2 B1529059 3-Amino-5-fluoro-2-nitrobenzonitrile CAS No. 1379335-00-8

3-Amino-5-fluoro-2-nitrobenzonitrile

Cat. No. B1529059
CAS RN: 1379335-00-8
M. Wt: 181.12 g/mol
InChI Key: BPWGSKIFSXBGIR-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-nitrobenzonitrile is a chemical compound with the CAS Number: 1379335-00-8 . It has a molecular weight of 181.13 and is typically stored at room temperature . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 3-Amino-5-fluoro-2-nitrobenzonitrile is 1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Amino-5-fluoro-2-nitrobenzonitrile is a powder that is stored at room temperature . It has a molecular weight of 181.13 .

Scientific Research Applications

Chemical Preparation and Structural Analysis

  • Preparation and Reactivity : 2-Fluoro-5-nitrobenzonitrile, a compound related to 3-Amino-5-fluoro-2-nitrobenzonitrile, has been synthesized and reacted with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resulting compounds provide insight into their structural properties (Wilshire, 1967).

Applications in Synthesis and Catalysis

  • CO2 Chemical Fixation : Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, leads to the formation of quinazoline-2,4(1H,3H)-diones. This process is significant in atmospheric CO2 reduction and has applications in large-scale reactions (Kimura et al., 2012).

Medical Imaging and Radiotracers

  • Radiotracer Development : The compound is used in the preparation of PET imaging agents like [(18)F]FPEB for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). An automated radiosynthesis method has been developed for this purpose, highlighting its importance in medical imaging (Lim et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : 2-Aminobenzonitriles, including variants like 3-Amino-5-fluoro-2-nitrobenzonitrile, can be synthesized from 2-arylindoles. They are useful for rapid synthesis of benzoxazinones, showcasing their versatility in organic synthesis (Chen et al., 2018).

Fluorogenic Probes and Biological Applications

  • Development of Fluorogenic Probes : Fluorogenic probes based on cyanine 5, derived from structures like 3-Amino-5-fluoro-2-nitrobenzonitrile, have been designed for identifying bacterial nitroreductase (NTR). These probes are significant for real-time intracellular imaging in live bacterial cells (Ji et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-5-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWGSKIFSXBGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-2-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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